Torcetrapib
Overview
Description
Torcetrapib (CP-529,414, Pfizer) was a drug developed to treat hypercholesterolemia (elevated cholesterol levels) and prevent cardiovascular disease . Its development was halted in 2006 when phase III studies showed excessive all-cause mortality in the treatment group receiving a combination of atorvastatin (Lipitor) and torcetrapib .
Synthesis Analysis
Torcetrapib induced the synthesis of both aldosterone and cortisol in two in vitro cell systems. Analysis of steroidogenic gene expression indicated that torcetrapib significantly induced the expression of CYP11B2 and CYP11B1, two enzymes in the last step of aldosterone and cortisol biosynthesis pathway .Molecular Structure Analysis
The molecular structure of Torcetrapib is complex and includes elements such as carbon, hydrogen, fluorine, nitrogen, and oxygen . The structure can be represented in various formats including SMILES and InChI .Chemical Reactions Analysis
Torcetrapib is associated with a substantial increase in HDL cholesterol and decrease in LDL cholesterol. It was also associated with an increase in blood pressure, and there was no significant decrease in the progression of coronary atherosclerosis .Physical And Chemical Properties Analysis
Torcetrapib has a molecular weight of 600.473 g/mol and a chemical formula of C26H25F9N2O4 .Scientific Research Applications
Efficacy in Lipid Modification
- Torcetrapib's Effect on Lipid Profiles : Studies have shown that Torcetrapib significantly increases high-density lipoprotein cholesterol (HDL-C) levels and decreases low-density lipoprotein cholesterol (LDL-C) levels in patients, making it an important agent for modifying lipid profiles (Davidson et al., 2006); (Mckenney et al., 2006).
- Impact on Cardiovascular Events : Despite its favorable effects on lipid levels, a significant study found an increased risk of death and cardiac events associated with Torcetrapib, raising concerns about its safety (Barter et al., 2007).
Understanding HDL Functionality
- Reevaluation of HDL-C Targeting Therapies : The outcomes of Torcetrapib trials led to a better understanding of the complexity of HDL metabolism. This has spurred a discussion about whether simply raising HDL-C levels is beneficial, or whether the functional quality of HDL is more important (Joy & Hegele, 2008).
Investigating Potential Atheroprotection
- Atherosclerosis and Carotid Intima-Media Thickness : Research investigating the effect of Torcetrapib on carotid intima-media thickness in familial hypercholesterolemia revealed that its use with atorvastatin did not result in further reduction of atherosclerosis progression (Kastelein et al., 2007).
Off-Target Effects and Safety Concerns
- Endothelial Dysfunction and Blood Pressure : Studies have shown that Torcetrapib impairs endothelial function and increases blood pressure, indicating significant off-target effects (Connelly et al., 2009); (Simic et al., 2012).
- Postprandial Lipoprotein Atherogenicity : The inhibition of CETP by Torcetrapib was found to attenuate the atherogenicity of postprandial TG-rich lipoproteins in Type IIB hyperlipidemia (Guerin et al., 2007).
Formulation Development
- Self-Emulsifying Formulation : Efforts to develop a self-emulsifying formulation for Torcetrapib aimed at reducing the food effect and increasing the dose per capsule have been documented, highlighting the challenges in its pharmaceutical development (Perlman et al., 2008).
Broader Implications in Drug Development
- Withdrawal and Future Directions : The withdrawal of Torcetrapib from drug development has had significant implications for future drugs targeting HDL metabolism, emphasizing the need for a deeper understanding of the mechanisms involved and careful evaluation of potential side effects (Howes & Kostner, 2007).
Safety And Hazards
Torcetrapib has been associated with an increase in blood pressure, which could potentially lead to hypertension . It is recommended to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Future Directions
Future therapeutic directions in reverse cholesterol transport suggest augmenting macrophage RCT via three conceptual approaches: 1) improved efflux of cellular cholesterol via targeting the macrophage; 2) enhanced cholesterol efflux acceptor functionality of circulating HDL; and 3) increased hepatic uptake and biliary/intestinal excretion .
properties
IUPAC Name |
ethyl (2R,4S)-4-[[3,5-bis(trifluoromethyl)phenyl]methyl-methoxycarbonylamino]-2-ethyl-6-(trifluoromethyl)-3,4-dihydro-2H-quinoline-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25F9N2O4/c1-4-18-12-21(19-11-15(24(27,28)29)6-7-20(19)37(18)23(39)41-5-2)36(22(38)40-3)13-14-8-16(25(30,31)32)10-17(9-14)26(33,34)35/h6-11,18,21H,4-5,12-13H2,1-3H3/t18-,21+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMSGWTNRGKRWGS-NQIIRXRSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CC(C2=C(N1C(=O)OCC)C=CC(=C2)C(F)(F)F)N(CC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1C[C@@H](C2=C(N1C(=O)OCC)C=CC(=C2)C(F)(F)F)N(CC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25F9N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20180873 | |
Record name | Torcetrapib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20180873 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
600.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Torcetrapib is an inhibitor of cholesteryl ester-transfer protein (CETP) that increases high-density lipoprotein (HDL) cholesterol levels. The drug increases HDL-cholesterol and apolipoprotein A-I levels and decreases LDL-cholesterol and apolipoprotein B levels. The effect is showed in monotherapy and when administered in combination with statins. | |
Record name | Torcetrapib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06281 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Torcetrapib | |
CAS RN |
262352-17-0 | |
Record name | Torcetrapib | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=262352-17-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Torcetrapib [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0262352170 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Torcetrapib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06281 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Torcetrapib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20180873 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 262352-17-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TORCETRAPIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4N4457MV2U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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